Cecropin P1

Übersicht

Beschreibung

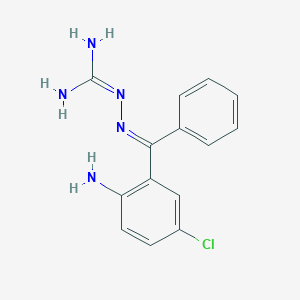

Cecropin P1 is an antimicrobial peptide originally found in insects and later identified in mammals, specifically isolated from pig intestines. It is a cecropin-type peptide consisting of 31 amino acid residues and is characterized by its antibacterial activity against a range of Gram-negative and some Gram-positive bacteria. Unlike its insect counterparts, this compound from mammals is not amidated at the C-terminus and has a free C-terminal carboxyl group. The peptide's structure and antibacterial properties have been confirmed through solid-phase synthesis and subsequent assays on various bacteria .

Synthesis Analysis

The synthesis of this compound and its analogs has been achieved through solid-phase methods. These synthetic peptides have been shown to be homogeneous and exhibit antibacterial activity comparable to that of natural this compound. The synthesis process has also been used to investigate the role of the amino terminus in the peptide's antibacterial function . Additionally, the synthesis of cecropin A(1-33), a related peptide, has been optimized to yield high coupling efficiencies and minimal byproducts, which has implications for the synthesis of this compound as well .

Molecular Structure Analysis

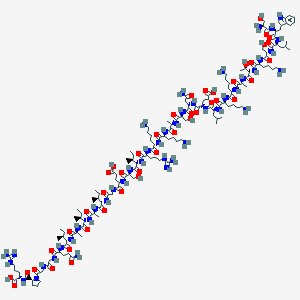

Proton-NMR and CD spectroscopy have been utilized to determine the structure of this compound in solution. The peptide forms an alpha-helix along nearly its full length, with a long amphipathic section and a short hydrophobic section. This structure is capable of spanning a lipid membrane, which is crucial for its antibacterial activity. The helical structure is well-defined and differs from the helix-hinge-helix structure found in cecropin A and related peptides .

Chemical Reactions Analysis

This compound interacts with phospholipid vesicles, and this interaction is key to its mechanism of action. The peptide binds better to acidic phosphatidylserine/phosphatidylcholine vesicles than to zwitterionic vesicles, correlating with its ability to permeate bacterial membranes. The binding is noncooperative, and the peptide does not aggregate in the membrane at high concentrations. Instead, it disrupts the bacterial membrane by disintegrating the lipid packing in the bilayers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through various spectroscopic and surface analysis techniques. The peptide's conformation, orientation, and surface density on immobilized surfaces have been determined, showing that it maintains an alpha-helical structure in different environmental conditions. The peptide's surface structure is influenced by factors such as pH, solution conformation, and concentration. Additionally, the presence of a reducing agent can increase the immobilized peptide surface density . Molecular dynamics simulations have also provided insights into the conformational changes of this compound when interacting with different surfaces, revealing the importance of ionic strength and surface hydrophobicity on the peptide's structure .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Cecropin P1 ist bekannt für seine starken antimikrobiellen Eigenschaften. Es zeigt mikrobizide Aktivität gegenüber sowohl grampositiven als auch gramnegativen Bakterien, indem es ihre mikrobielle Membran stört . Dies macht es zu einem wertvollen Peptid für die Entwicklung neuer Antibiotika oder Desinfektionsmittel.

Antikrebs-Potenzial

Vorläufige Studien haben gezeigt, dass Cecropin-Peptide, einschließlich this compound, in vitro Aktivität gegen Säugetierlymphome und Leukämien haben. Der Mechanismus wird vermutet, die Porenbildung an der zytoplasmatischen Membran zu beinhalten, was zu potenziellen Anwendungen in der Krebstherapie führen könnte .

Ultraschall-Synergie

Forschungen zeigen, dass die antimikrobielle Wirksamkeit von this compound drastisch verbessert werden kann, wenn es in Verbindung mit einer Ultraschallbehandlung verwendet wird. Diese Synergie könnte zu verbesserten Methoden für die mikrobielle Deaktivierung in medizinischen und industriellen Umgebungen führen .

Immunsystemfunktion

This compound wirkt als Immuneffektor gegen mikrobielle Infektionen in verschiedenen Geweben. Es wird durch Injektion von hitzegetöteten Bakterien in die Körperhöhle induziert, was auf seine Rolle in der angeborenen Immunantwort hindeutet .

Proteinexpression und -reinigung

This compound kann in hohen Konzentrationen exprimiert und gereinigt werden, was für seine Anwendung in Forschung und therapeutischer Nutzung entscheidend ist. Moderne Techniken ermöglichen die Produktion beträchtlicher Mengen dieses Peptids .

Wirkmechanismus

Target of Action

Cecropin P1, an antimicrobial peptide, primarily targets the cell membranes of bacteria . It has been found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . In addition, it also shows antiviral activity, inhibiting viruses like PRRSV .

Mode of Action

The mode of action of this compound is often referred to as a “carpet-like” mechanism . In this process, the charged antimicrobial peptide aligns on the outside of the bacterial cell’s membrane and destabilizes the packing of the lipid bilayer . This destabilization eventually leads to the breakdown of the membrane . Furthermore, this compound, like other cecropins, kills bacteria by lysis .

Biochemical Pathways

This compound affects the integrity of the bacterial cell membrane, leading to its lysis . This disruption of the cell membrane alters its permeability and fluidity, eventually leading to cell necrosis . Additionally, this compound can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .

Pharmacokinetics

The peptide’s antimicrobial activity is known to be dose-dependent, requiring more peptide to kill more cells .

Result of Action

The primary result of this compound’s action is the death of the targeted bacterial cells. The peptide causes the cell wall to become rough and nicked, eventually leading to the death of the bacteria . In addition, the induced changes in the cell membrane lead to cell necrosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that the peptide has strong thermal stability, acid stability, and pepsin stability . In an alkaline environment and in the presence of pancreatin, the antibacterial activity of this compound significantly decreases . Furthermore, the synergistic effect of ultrasonication and antimicrobial action of this compound has been shown to drastically improve microbial deactivation by increasing the peptide’s ability for pore formation in cell membranes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

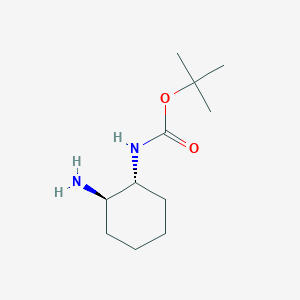

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIVBYDFWSFUFP-RJLJEYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H253N45O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154846 | |

| Record name | Cecropin P1-LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125667-96-1 | |

| Record name | Cecropin P1-LI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cecropin P1-LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)

![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)